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Compound of Interest

Compound Name: 2-sec-Butylcyclohexanone

Cat. No.: B081716 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-sec-
Butylcyclohexanone (CAS No. 14765-30-1), a key intermediate in various chemical

syntheses. This document is intended for researchers, scientists, and professionals in drug

development and analytical chemistry, offering a centralized resource for its structural

characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS).

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and MS analyses of 2-sec-Butylcyclohexanone.

Table 1: ¹H NMR Spectroscopic Data
Due to the complexity of the overlapping signals in the aliphatic region and the presence of

diastereomers, the ¹H NMR spectrum of 2-sec-butylcyclohexanone is intricate. While specific,

experimentally-derived peak assignments with coupling constants are not readily available in

public databases, a representative summary of expected chemical shift ranges is provided

below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b081716?utm_src=pdf-interest
https://www.benchchem.com/product/b081716?utm_src=pdf-body
https://www.benchchem.com/product/b081716?utm_src=pdf-body
https://www.benchchem.com/product/b081716?utm_src=pdf-body
https://www.benchchem.com/product/b081716?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Multiplicity Tentative Assignment

2.20 - 2.50 Multiplet CH adjacent to C=O

1.20 - 2.10 Multiplet
Cyclohexane ring CH₂ and

sec-butyl CH

0.80 - 1.10 Multiplet (t, d) sec-Butyl CH₃

Note: The spectrum is expected to be complex due to the presence of multiple stereoisomers.

The chemical shifts are approximate and can vary based on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides a clearer picture of the carbon framework of 2-sec-
Butylcyclohexanone.

Chemical Shift (δ) ppm Tentative Assignment

~212 C=O (Ketone)

~50 - 55 CH adjacent to C=O

~30 - 45 Cyclohexane ring CH₂

~25 - 30 sec-Butyl CH₂ and CH

~10 - 15 sec-Butyl CH₃

Note: The chemical shifts are approximate and can vary based on the solvent and instrument

used. The presence of stereoisomers may lead to additional signals.

Table 3: Infrared (IR) Spectroscopy Data
The IR spectrum of 2-sec-Butylcyclohexanone is characterized by the prominent absorption

of the carbonyl group.
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Wavenumber (cm⁻¹) Assignment Intensity

~2960 - 2870 C-H Stretch (Aliphatic) Strong

~1715 C=O Stretch (Ketone) Strong

~1450 CH₂ Bend (Scissoring) Medium

~1375 CH₃ Bend Medium

Table 4: Mass Spectrometry (MS) Data
The mass spectrum of 2-sec-Butylcyclohexanone provides key information about its

molecular weight and fragmentation pattern under electron ionization.[1]

m/z Relative Abundance (%)
Tentative Fragment
Assignment

154 < 5 [M]⁺ (Molecular Ion)

98 100
[M - C₄H₈]⁺ (McLafferty

Rearrangement)

83 ~16 [C₆H₁₁]⁺

70 ~20 [C₅H₁₀]⁺

55 ~39 [C₄H₇]⁺

41 ~27 [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 2-sec-Butylcyclohexanone (10-20 mg) is dissolved in

approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm
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NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for

chemical shift referencing (δ 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer

(e.g., 300 MHz or higher).

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, to achieve a good signal-to-noise ratio due to the low

natural abundance of ¹³C.

Data Processing: The Free Induction Decay (FID) is processed with an exponential

multiplication (line broadening of 0.3-1.0 Hz) followed by a Fourier transform. The resulting

spectrum is phased and baseline corrected.

Infrared (IR) Spectroscopy
Sample Preparation: As 2-sec-Butylcyclohexanone is a liquid at room temperature, the

spectrum is typically acquired using the neat liquid. A single drop of the sample is placed
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directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond

or zinc selenide ATR accessory is used.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: A background spectrum of the clean, empty ATR crystal is recorded prior to

the sample analysis and is automatically subtracted from the sample spectrum to yield the

final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a Gas

Chromatography (GC) system, which separates the compound from any impurities.

Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization

(EI) source is used.

GC Parameters:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate.

Injector Temperature: 250 °C.

Oven Temperature Program: An initial temperature of 50-70 °C, held for 1-2 minutes,

followed by a ramp of 10-15 °C/min to a final temperature of 250-280 °C.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-400.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and the fragmentation pattern. The fragments are compared to known fragmentation

mechanisms for ketones to aid in structural elucidation.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-sec-
Butylcyclohexanone.
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Workflow for the spectroscopic analysis of 2-sec-Butylcyclohexanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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